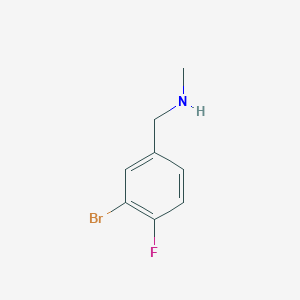

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-

概要

説明

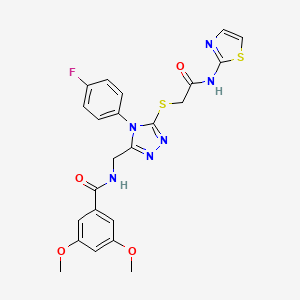

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-, also known as 3-Bromo-4-fluoroamphetamine (BFA), is a synthetic compound that belongs to the family of phenethylamines. It is a potent serotonin-dopamine-norepinephrine releasing agent, which means it can increase the levels of these neurotransmitters in the brain. BFA has been the subject of scientific research due to its potential therapeutic applications.

科学的研究の応用

Fluorescent Dye and Luminescent Material Development : Benzene derivatives have been explored for their potential in developing fluorescent dyes and luminescent materials. A study highlighted 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, a benzene-based architecture, for its green fluorophore capabilities, showing high fluorescence emission, photostability, and being water-soluble and solvent- and pH-independent. This research indicates the potential of benzene derivatives in imaging applications and displays due to their enhanced spectroscopic signal (Beppu et al., 2015).

Bifunctional Labelling Agents in Radiosynthesis : Benzene derivatives, such as 1-[18F]Fluoromethyl-4-methyl-benzene, have been synthesized from bromo analogues for potential use as bifunctional labelling agents. These compounds are prepared through nucleophilic substitution reactions with [18F]fluoride, indicating their application in radiopharmaceuticals (Namolingam et al., 2001).

Synthesis of Acridin-9(10H)-ones : The reaction of benzene derivatives with benzenamines and arylmethanamines, followed by sodium hydride, has been studied for efficient synthesis of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones. This indicates the role of benzene compounds in the synthesis of complex organic molecules (Kobayashi et al., 2013).

Development of Corrosion Inhibitors : Benzene derivatives have been synthesized and evaluated for their potential as corrosion inhibitors. The study synthesized 1,4-disubstituted 1,2,3-triazoles from benzene compounds and tested their effectiveness in inhibiting steel corrosion, demonstrating the practical application of benzene derivatives in industrial settings (Negrón-Silva et al., 2013).

Environmental Contamination Treatment : Research has shown that certain strains of Dechloromonas can mineralize benzene derivatives anaerobically with nitrate as an electron acceptor. This presents a biological approach to treating environments contaminated with benzene compounds (Coates et al., 2001).

Natural Product Synthesis : Benzene derivatives have been used in the total synthesis of biologically active natural products, demonstrating their importance in the field of organic chemistry and drug discovery (Akbaba et al., 2010).

特性

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSSCQKIEHFJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)

![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)

![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)

![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)